molecular formula C11H13FO B8393919 3-(4-Fluorophenyl)-3-methylbutyraldehyde

3-(4-Fluorophenyl)-3-methylbutyraldehyde

Cat. No.: B8393919
M. Wt: 180.22 g/mol
InChI Key: LENLMFLRVCNLJA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-methylbutyraldehyde is an aliphatic aldehyde featuring a 4-fluorophenyl substituent and a branched methyl group on the β-carbon. Its molecular structure combines the reactivity of an aldehyde group with the electronic effects of the fluorinated aromatic ring, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-methylbutanal

InChI

InChI=1S/C11H13FO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

LENLMFLRVCNLJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehydes with Fluorophenyl Substituents

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
  • Structure : Incorporates an indole ring and acrylaldehyde group.
  • Conformation : Single-crystal studies show planar geometry in the indole system, with the fluorophenyl group contributing to rigidity .
  • Reactivity : The conjugated acrylaldehyde group enhances electrophilicity compared to 3-(4-fluorophenyl)-3-methylbutyraldehyde, enabling Michael addition reactions.
3-Fluoro-4-hydroxybenzaldehyde
  • Structure : Aromatic aldehyde with hydroxyl and fluorine substituents.
  • Properties: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the non-hydroxylated target compound .

Non-Aldehyde Fluorophenyl Derivatives

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
  • Structure : Ketone-ester hybrid with a fluorophenyl group.
  • Reactivity : The ester group provides hydrolytic stability, contrasting with the aldehyde’s susceptibility to oxidation. Molecular weight (210.2 g/mol) is higher than typical aldehydes, affecting diffusion properties .
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid
  • Structure : Carboxylic acid analog with a fluorophenyl group.
  • Functionality : The carboxylic acid group enables salt formation and ionic interactions, unlike the neutral aldehyde .

Heterocyclic Fluorophenyl Compounds

Pyrazole Derivatives (e.g., Compound 1 in )
  • Structure : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • Conformation : Dihedral angles between pyrazole and fluorophenyl rings range from 4.64° to 10.53°, indicating partial planarity that enhances π-π stacking in crystals .
  • Applications : Used in medicinal chemistry for antimicrobial agents, leveraging the pyrazole scaffold’s bioactivity.
Thiazole Derivatives (Compounds 4 and 5 in )
  • Structure : Fluorophenyl-triazole-thiazole hybrids.
  • Crystallography : Isostructural with triclinic symmetry; one fluorophenyl group is perpendicular to the molecular plane, reducing stacking efficiency compared to planar aldehydes .

Aliphatic Aldehydes Without Fluorine

3-Methylbutyraldehyde (iso-Valeraldehyde)
  • Structure : Branched aldehyde lacking fluorophenyl substitution.
  • Physical Properties : Lower boiling point (92°C) and density (0.785 g/cm³) compared to fluorinated analogs, highlighting fluorine’s impact on van der Waals interactions .

Key Comparative Data

Compound Functional Groups Molecular Weight (g/mol) Key Properties
3-(4-Fluorophenyl)-3-methylbutyraldehyde Aldehyde, fluorophenyl, methyl ~180 (estimated) High electrophilicity; fluorophenyl enhances lipophilicity.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Ketone, ester, fluorophenyl 210.2 Hydrolytically stable; used as a synthetic intermediate.
3-Methylbutyraldehyde Aldehyde, branched alkyl 86.13 Volatile liquid with apple-like odor; lacks aromatic electronic effects.
Pyrazole-carbaldehyde (Compound 1) Aldehyde, pyrazole, fluorophenyl ~300 (estimated) Planar conformation supports crystal packing; antimicrobial applications.

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